3-Cyclopropoxy-4-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
YPJUEYJMXAPFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
Physicochemical Properties of 3 Cyclopropoxy 4 Fluorobenzaldehyde
The physical and chemical properties of a compound are fundamental to its application in research and industry. The following table summarizes the key physicochemical data for 3-Cyclopropoxy-4-fluorobenzaldehyde.
| Property | Value |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| CAS Number | 914672-67-6 |
| Appearance | Not explicitly stated in the search results, but related compounds are often liquids or low-melting solids. |
| Density | 1.231 ± 0.06 g/cm³ (at 20 °C) guidechem.com |
| Boiling Point | Data not available in search results. |
| Melting Point | Data not available in search results. |
| Solubility | Data not available in search results. |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found, analysis of related structures like 4-fluorobenzaldehyde (B137897) shows characteristic signals for the aldehydic proton around δ 9.97 ppm in ¹H NMR. rsc.org The aromatic protons would exhibit complex splitting patterns due to the substituents. In ¹³C NMR, the carbonyl carbon would appear significantly downfield, typically around 190 ppm. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretch of the aldehyde group in the region of 1700-1730 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and cyclopropyl (B3062369) groups, and C-O and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO), the cyclopropyl group, and potentially the fluorine atom.
Chemical Reactivity and Transformation Mechanisms of 3 Cyclopropoxy 4 Fluorobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for nucleophilic addition and condensation reactions, due to the electrophilic nature of the carbonyl carbon.
Schiff Base Formation: 3-Cyclopropoxy-4-fluorobenzaldehyde readily reacts with primary amines to form Schiff bases, or imines. This condensation reaction, typically catalyzed by acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The formation of the azomethine group (-HC=N-) is a key transformation in the synthesis of various heterocyclic compounds and ligands for metal complexes. wikipedia.orgresearchgate.net
Aldol (B89426) and Knoevenagel Condensations: The aldehyde can participate in base- or acid-catalyzed aldol-type reactions. In a crossed aldol condensation, it would react with an enol or enolate of another carbonyl compound. sigmaaldrich.com More specifically, it is an excellent substrate for the Knoevenagel condensation, reacting with active methylene (B1212753) compounds (compounds with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.comthermofisher.com For example, reaction with compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) leads to the formation of an α,β-unsaturated product after dehydration. thermofisher.com A notable reaction involves the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and a secondary amine. This proceeds via an initial Knoevenagel condensation, and the resulting product is highly activated towards subsequent nucleophilic aromatic substitution of the fluorine atom. mdpi.com
Table 1: Examples of Condensation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Acid catalyst | Imine (Ar-CH=N-R) |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak base (e.g., piperidine) | α,β-Unsaturated compound |
| Aldol Condensation | Ketone/Aldehyde with α-H | Base or Acid | β-Hydroxy aldehyde/ketone |
Wittig Reaction: The aldehyde group is readily converted to an alkene via the Wittig reaction. wikipedia.org This involves the reaction with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CHR. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, avoiding isomeric mixtures that can result from other elimination reactions. libretexts.org
Grignard and Organolithium Additions: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), act as strong carbon-based nucleophiles that add to the electrophilic carbonyl carbon. masterorganicchemistry.comleah4sci.com The initial reaction forms a magnesium or lithium alkoxide, which upon acidic workup yields a secondary alcohol. This is a fundamental carbon-carbon bond-forming reaction. mnstate.edu For instance, reacting this compound with methylmagnesium bromide would produce 1-(3-cyclopropoxy-4-fluorophenyl)ethanol.
Table 2: Nucleophilic Addition Reactions to the Aldehyde Group
| Reaction | Reagent | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |
| Grignard Addition | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |
| Organolithium Addition | Organolithium Reagent (R-Li) | Lithium Alkoxide | Secondary Alcohol |
Reactions Involving the Cyclopropoxy Moiety
The cyclopropoxy group is composed of a strained three-membered ring attached to the aromatic system via an ether linkage. Its reactivity is characterized by the potential for ring-opening and the general stability of the ether bond.
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, a process that relieves this strain. fiveable.menih.gov In the context of donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-accepting group, the ring is polarized and more easily opened. nih.gov
For aryl cyclopropyl (B3062369) ketones, which are analogous to the target aldehyde, Lewis acids such as TMSOTf can mediate ring-opening reactions. researchgate.netnih.gov The Lewis acid activates the carbonyl group, facilitating a nucleophilic attack that leads to the cleavage of a cyclopropane C-C bond. This can initiate a cascade of reactions, including cycloadditions. uni-regensburg.de While the cyclopropoxy group is not a classic D-A cyclopropane, the aromatic ring can act as a donor and the system's reactivity can be triggered, especially when the aldehyde group is complexed with a Lewis acid, enhancing its electron-withdrawing effect. researchgate.netuni-regensburg.de Oxidative ring-opening can also occur via radical mechanisms. acs.org
Aryl ethers are generally known for their high stability. The bond between the aromatic carbon and the ether oxygen is strong due to the sp² hybridization of the carbon and resonance effects. The cyclopropoxy ether linkage in this compound is expected to be robust under most conditions that target the aldehyde or fluorine functionalities. From a medicinal chemistry perspective, aryl cyclopropyl ethers are considered metabolically stable structures. acs.org Cleavage of the ether would typically require harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures, which are not characteristic of the selective transformations discussed elsewhere. The primary reactivity of this moiety is centered on the strained carbocyclic ring rather than the C-O ether bond. mdpi.com
Reactivity of the Fluorine Atom on the Aromatic Ring
The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atom a poor leaving group in many contexts. mnstate.edu However, in aromatic systems, its fate is highly dependent on the substitution pattern of the ring. The fluorine atom at the C-4 position of this compound is para to the strongly electron-withdrawing aldehyde group (-CHO). This arrangement activates the C-F bond towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com
The SNAr mechanism involves the attack of a nucleophile at the carbon bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the para-aldehyde group. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. masterorganicchemistry.comumich.edu
This reaction is commonly observed with strong nucleophiles like alkoxides, thiolates, and amines, often requiring heat and a polar aprotic solvent like DMSO or DMF. walisongo.ac.idresearchgate.net For example, reaction with a phenol (B47542) in the presence of a base like K₂CO₃ can displace the fluorine to form a diaryl ether. walisongo.ac.idresearchgate.net Furthermore, the reactivity of the fluorine can be enhanced if the electron-withdrawing power of the para-substituent is increased, for instance, through the formation of a Knoevenagel condensation product at the aldehyde position. mdpi.com
Table 3: Reactivity of Aromatic Moieties
| Moiety | Position | Key Reactive Feature | Typical Reaction | Conditions |
|---|---|---|---|---|
| Cyclopropane Ring | 3-position (via ether) | Ring Strain | Lewis Acid-mediated Ring-Opening | Lewis Acid (e.g., TMSOTf) |
| Fluorine Atom | 4-position | Activated by para -CHO group | Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile, Heat |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing aldehyde group, makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the fluorine atom. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The aldehyde group at position C1 is strongly electron-withdrawing, which polarizes the C-F bond at C4 and stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack. However, the cyclopropoxy group at C3 is an electron-donating group. Through its resonance effect, it increases the electron density on the aromatic ring, which can slightly deactivate the ring towards nucleophilic attack compared to a molecule without this group, such as 4-fluorobenzaldehyde. Despite this, the activating effect of the aldehyde group is generally sufficient to allow SNAr reactions to occur with a variety of nucleophiles.
Common nucleophiles that can displace the fluoride include alkoxides, phenoxides, amines, and thiols. For instance, the reaction of 4-fluorobenzaldehyde with phenols in the presence of a base like potassium carbonate is a known method for forming 4-aryloxybenzaldehydes. researchgate.netwalisongo.ac.id A similar reactivity pattern is expected for this compound.
| Reactant | Nucleophile | Product | Conditions |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde | K₂CO₃, DMSO, 140°C |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | Ethanol, Room Temp |
| 4-Fluorobenzaldehyde | 1-Methylpiperazine | 4-(1-Methylpiperazin-1-yl)benzaldehyde | K₂CO₃, DMF, Reflux |
| 4-Fluorobenzaldehyde | Morpholine | 4-Morpholinobenzaldehyde | K₂CO₃, DMF, Reflux |
C-F Bond Activation Studies in Complex Aromatic Systems
The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. In aromatic systems like this compound, the C-F bond is particularly strong. Research into C-F bond activation often relies on transition-metal catalysis or the use of strong Lewis acids. researchgate.net These methods facilitate the transformation of fluoroaromatics into other functionalized molecules. mdpi.com
For a molecule such as this compound, C-F bond activation would typically involve oxidative addition to a low-valent transition metal center (e.g., palladium, nickel, or iridium complexes). mdpi.comnih.gov This process forms an aryl-metal-fluoride complex, which can then undergo further reactions like cross-coupling. However, the presence of the aldehyde group could potentially complicate these reactions by coordinating to the metal center.
Another strategy for C-F bond activation involves using strong proton donors or Lewis acids to enhance the electrophilicity of the carbon atom and facilitate fluoride displacement. nih.gov Studies on tetrafluoromethane (CF₄) have shown that proton donors can effectively stretch the C-F bond, promoting its activation. nih.gov While less common for monofluorinated aromatic compounds, this principle could theoretically be applied. Given the electronic nature of this compound, with both electron-donating and -withdrawing groups, its behavior in C-F activation reactions would be of fundamental interest, though specific studies on this substrate are not widely reported.
Electrophilic Aromatic Substitution Patterns on the Fluorobenzaldehyde Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. youtube.comorganicchemistrytutor.comyoutube.com In this compound, the directing effects of the three substituents—cyclopropoxy, fluoro, and aldehyde—must be considered.
Cyclopropoxy group (-O-cPr) at C3: This is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It is an ortho, para-director.
Fluoro group (-F) at C4: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.org
Aldehyde group (-CHO) at C1: This is a deactivating group due to its strong electron-withdrawing nature (both inductive and resonance effects). It is a meta-director.
| Position | Effect of -CHO (C1) | Effect of -O-cPr (C3) | Effect of -F (C4) | Net Effect Prediction |
| C2 | Deactivating (ortho) | Activating (ortho) | Activating (para) | Possible, but sterically hindered and electronically disfavored by -CHO |
| C5 | Deactivating (meta) | Activating (para) | Activating (ortho) | Most likely position for substitution |
| C6 | Deactivating (ortho) | Deactivating (meta) | Deactivating (meta) | Least likely position for substitution |
Based on this analysis, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly activating cyclopropoxy group and ortho to the fluoro group, while being meta to the deactivating aldehyde group.
Chemo-, Regio-, and Stereoselective Transformations
The structural features of this compound allow for various selective transformations.
Chemoselectivity: The aldehyde group is the most reactive site for many transformations. It can be selectively reduced to an alcohol using reducing agents like sodium borohydride (B1222165), or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate, without affecting the cyclopropoxy ether or the C-F bond under mild conditions. Nucleophilic addition to the carbonyl carbon is also a highly chemoselective process.
Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the inherent directing effects of the substituents lead to high regioselectivity, favoring substitution at the C5 position. In nucleophilic aromatic substitution, the reaction is inherently regioselective at the C4 position due to the presence of the fluoride leaving group activated by the para-aldehyde. Multi-component reactions involving 4-fluorobenzaldehyde have also demonstrated regioselective outcomes based on the reaction mechanism. mdpi.com
Stereoselectivity: Stereoselectivity becomes a factor in reactions that create a new stereocenter. For example, the reduction of the aldehyde group to a primary alcohol does not create a stereocenter. However, if a nucleophile other than hydride adds to the aldehyde carbonyl, a new stereocenter is formed at the benzylic carbon. The use of chiral reagents or catalysts could induce stereoselectivity in such additions, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. For instance, asymmetric reduction of the aldehyde would yield a chiral alcohol. While no specific studies on stereoselective transformations of this compound are prominently documented, the principles of asymmetric synthesis would apply. nih.gov
Design and Synthesis of Derivatives and Analogues of 3 Cyclopropoxy 4 Fluorobenzaldehyde
Strategies for Structural Diversification at the Aldehyde Group
The aldehyde functional group in 3-Cyclopropoxy-4-fluorobenzaldehyde is a primary site for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives. Key strategies include condensation reactions, olefination, and reductive amination, each providing access to distinct molecular architectures.
The Knoevenagel condensation is a prominent method for forming new carbon-carbon bonds by reacting the aldehyde with active methylene (B1212753) compounds. nih.govwikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. nih.gov The use of different active methylene compounds allows for the introduction of various functional groups.
Another powerful tool for aldehyde modification is the Wittig reaction , which converts the carbonyl group into an alkene. nih.govumich.edustackexchange.com This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which is typically prepared from an alkyl halide and triphenylphosphine (B44618). nih.govstackexchange.com A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. umich.edu
Reductive amination provides a direct route to synthesize amines from aldehydes. masterorganicchemistry.com This process involves the initial formation of an imine or iminium ion through the reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product Type |
| Knoevenagel Condensation | Malononitrile (B47326), piperidine, ethanol, reflux | 2-(3-Cyclopropoxy-4-fluorobenzylidene)malononitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | 3-Cyclopropoxy-4-fluoro-1-vinylbenzene |
| Reductive Amination | Benzylamine, NaBH₃CN, methanol, pH 4-5 | N-((3-Cyclopropoxy-4-fluorophenyl)methyl)benzenamine |
Modifications of the Cyclopropoxy Moiety
The cyclopropoxy group, while generally stable, can be modified under specific conditions to generate analogues with altered steric and electronic properties. The high strain of the cyclopropane (B1198618) ring imparts unique reactivity. wikipedia.org Strategies for its modification are less common than those for the aldehyde or phenyl ring but can be achieved through ring-opening reactions or by synthesizing analogues with substituted cyclopropyl (B3062369) groups.
One potential approach involves the ring-opening of the cyclopropyl group. This can be achieved under certain catalytic conditions, for instance, using transition metals that can insert into the C-C bonds of the strained ring. Such reactions can lead to the formation of linear alkyl chains or other cyclic systems, significantly altering the molecular scaffold.
A more direct method for diversification is the synthesis of analogues bearing substituted cyclopropyl groups . This would typically involve starting from a precursor other than this compound itself, for example, by employing a substituted cyclopropanol (B106826) in the initial ether synthesis. This allows for the introduction of various substituents on the cyclopropane ring, thereby fine-tuning the lipophilicity and metabolic stability of the resulting compounds. iris-biotech.de
| Modification Strategy | Conceptual Reagents/Precursors | Resulting Analogue Structure |
| Ring-Opening | Transition metal catalyst (e.g., Rh(I), Pd(0)) | Linear or rearranged alkoxy chain |
| Substituted Cyclopropyl Analogue Synthesis | 2-Methylcyclopropanol, 3,4-difluorobenzaldehyde | 3-(2-Methylcyclopropoxy)-4-fluorobenzaldehyde |
Substitution Pattern Variations on the Fluorophenyl Ring
The fluorophenyl ring of this compound is amenable to substitution reactions, allowing for the introduction of additional functional groups that can modulate the compound's properties. The primary strategy for this is nucleophilic aromatic substitution (SNAr) , where the fluorine atom is displaced by a nucleophile. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing aldehyde group and the ortho/para-directing cyclopropoxy group influences the reactivity and regioselectivity of these reactions.
In a typical SNAr reaction, the fluorine atom at the 4-position can be replaced by various nucleophiles such as alkoxides, phenoxides, or amines. walisongo.ac.idnih.gov These reactions are often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and may require elevated temperatures. walisongo.ac.id The success of the substitution is also dependent on the nature of the nucleophile and the presence of activating groups on the aromatic ring. masterorganicchemistry.com
Another approach to modify the phenyl ring is through electrophilic aromatic substitution . However, the existing substituents (fluoro and cyclopropoxy) will direct incoming electrophiles to specific positions on the ring, leading to a mixture of isomers. For instance, bromination of the ring would likely occur at the positions ortho or meta to the activating cyclopropoxy group. google.com
| Reaction Type | Reagents and Conditions | Product Example |
| Nucleophilic Aromatic Substitution | 4-Methoxyphenol, K₂CO₃, DMSO, 140°C | 3-Cyclopropoxy-4-(4-methoxyphenoxy)benzaldehyde |
| Electrophilic Aromatic Substitution (Bromination) | N-Bromosuccinimide, H₂SO₄ | 5-Bromo-3-cyclopropoxy-4-fluorobenzaldehyde |
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into a variety of heterocyclic systems, which are of significant interest in medicinal chemistry. Common examples include the synthesis of pyrazoles, dihydropyridines, and benzazoles.
Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized from this compound through a multi-step sequence. nih.govyoutube.com A common route involves the initial Claisen-Schmidt condensation of the aldehyde with an appropriate ketone to form a chalcone (B49325) intermediate. nih.gov This chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst to yield the corresponding pyrazole derivative. nih.gov
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that can utilize this compound. wikipedia.orgorganic-chemistry.orgnih.gov In this reaction, the aldehyde is condensed with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a 1,4-dihydropyridine (B1200194) ring. wikipedia.orgnih.govyoutube.com
Benzazoles: Benzazoles, including benzimidazoles, benzoxazoles, and benzothiazoles, can be prepared by the condensation of this compound with the appropriate ortho-disubstituted benzene (B151609) derivative.
Benzimidazoles are synthesized by reacting the aldehyde with o-phenylenediamine, often in the presence of an oxidizing agent or a catalyst. nih.govnih.govnih.govorganic-chemistry.orgmdpi.com
Benzoxazoles are formed through the condensation of the aldehyde with 2-aminophenol. ekb.egmdpi.comorganic-chemistry.orgrsc.org This reaction can be catalyzed by various reagents, including acids or metal catalysts. organic-chemistry.org
Benzothiazoles are similarly prepared by reacting the aldehyde with 2-aminothiophenol. researchgate.netmdpi.commdpi.comorganic-chemistry.org
| Heterocycle | Key Reagents | General Conditions |
| Pyrazole | Acetophenone (for chalcone), Hydrazine hydrate | Claisen-Schmidt condensation followed by cyclization |
| Dihydropyridine | Ethyl acetoacetate (B1235776), Ammonium acetate | Hantzsch synthesis, often in ethanol |
| Benzimidazole | o-Phenylenediamine | Oxidative condensation, various catalysts |
| Benzoxazole | 2-Aminophenol | Condensation, often with acid or metal catalysis |
| Benzothiazole | 2-Aminothiophenol | Condensation, various catalysts |
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives from this compound can introduce new stereocenters, making stereochemical control an important consideration. This is particularly relevant when the cyclopropyl group itself is substituted or when reactions at the aldehyde group create chiral centers.
In the synthesis of analogues with a substituted cyclopropyl ring , if the substituent creates a chiral center, the starting cyclopropanol could be resolved or an asymmetric cyclopropanation reaction could be employed to achieve stereoselectivity.
When the aldehyde group undergoes reaction , stereoisomers can be formed. For example, in the Wittig reaction, the choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the E/Z selectivity of the resulting alkene. umich.edu Similarly, in reductive amination, if the amine or the resulting product contains a chiral center, a mixture of diastereomers could be formed. The use of chiral reducing agents or catalysts can, in some cases, provide a degree of stereocontrol.
For heterocyclic synthesis, such as the Hantzsch dihydropyridine synthesis, the carbon at the 4-position of the dihydropyridine ring becomes a stereocenter. researchgate.net Unless a chiral auxiliary or catalyst is used, the product will be a racemic mixture. The separation of enantiomers can be achieved through chiral chromatography or by resolution with a chiral acid.
| Reaction | Potential Stereochemical Outcome | Method for Stereocontrol |
| Wittig Reaction | E/Z isomers of the alkene | Choice of ylide and reaction conditions |
| Hantzsch Dihydropyridine Synthesis | Racemic mixture at C4 | Chiral auxiliaries or catalysts, chiral resolution |
| Synthesis with substituted cyclopropanol | Diastereomers/enantiomers | Use of enantiomerically pure starting materials, asymmetric synthesis |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Cyclopropoxy-4-fluorobenzaldehyde, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. core.ac.ukhyphadiscovery.comresearchgate.netethernet.edu.etslideshare.net
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals include those for the aldehydic proton, the aromatic protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) are influenced by the electronic effects of the adjacent functional groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. oregonstate.edu Characteristic signals are observed for the carbonyl carbon of the aldehyde, the aromatic carbons (with their chemical shifts influenced by the fluorine and cyclopropoxy substituents), and the carbons of the cyclopropyl ring. oregonstate.eduwisc.edu
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom on the benzene (B151609) ring. nih.govnih.gov The chemical shift of the ¹⁹F signal is a key identifier for this compound.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between atoms. researchgate.netresearchgate.netyoutube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the cyclopropyl group. sdsu.eduepfl.ch
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netsdsu.eduepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular framework, including the connection of the cyclopropoxy group and the aldehyde to the aromatic ring. core.ac.ukresearchgate.netepfl.ch
Table 1: Representative NMR Data for Benzaldehyde (B42025) Derivatives
This table provides a comparative overview of NMR data for related benzaldehyde structures to contextualize the expected spectral features of this compound.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 4-Fluorobenzaldehyde (B137897) | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) rsc.org | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) rsc.org | -102.4 rsc.org |
| 3-Fluorobenzaldehyde | 9.996 (s, 1H), 7.683 (d, 1H), 7.56 (m, 1H), 7.53 (m, 1H), 7.332 (t, 1H) chemicalbook.com | Data not readily available in the same format. | Data not readily available in the same format. |
| 3-Chlorobenzaldehyde | 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H) rsc.org | 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 rsc.org | Not Applicable |
| 4-Methoxybenzaldehyde | Data not readily available in the same format. | 190.9, 164.6, 132.0, 129.9, 114.3, 55.6 rsc.org | Not Applicable |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is often used to introduce the sample into the mass spectrometer. core.ac.uk It typically produces a protonated molecule [M+H]⁺ or other adducts, from which the molecular weight can be readily determined. Fragmentation analysis within the mass spectrometer can provide further structural information by breaking the molecule into smaller, identifiable pieces.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the characteristic functional groups present in this compound. fiveable.melibretexts.orglibretexts.orgpressbooks.pub
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. vscht.cz Key expected absorptions include:
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1685-1710 cm⁻¹. libretexts.org
C-H stretching vibrations for the aromatic ring and the aldehyde proton, usually appearing above 3000 cm⁻¹. libretexts.org
C-O-C stretching vibrations for the ether linkage of the cyclopropoxy group.
C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra.
Table 2: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1740-1720 (aliphatic), 1710-1685 (α,β-unsaturated) libretexts.orglibretexts.org |
| Aldehyde C-H Stretch | 2830-2695 libretexts.orglibretexts.org |
| Aromatic C-H Stretch | 3100-3000 libretexts.org |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) libretexts.org |
| Ether C-O Stretch | 1300-1000 |
| C-F Stretch | 1400-1000 |
Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring system conjugated with the aldehyde group is expected to give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the nature and position of the substituents on the benzene ring.
Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the compound can be quantified by measuring the area of its corresponding peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. go-jsb.nlnih.gov This technique is particularly useful for separating and identifying volatile compounds. In the context of this compound, GC-MS can be used to separate it from any positional isomers that may have formed during synthesis and to confirm their identity through their mass spectra. go-jsb.nl
Computational Chemistry and Theoretical Investigations of 3 Cyclopropoxy 4 Fluorobenzaldehyde
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 3-Cyclopropoxy-4-fluorobenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred orientation of the cyclopropoxy and aldehyde groups relative to the benzene (B151609) ring.
The electronic structure, which governs the molecule's behavior, would also be elucidated. DFT provides a map of electron density, highlighting how electrons are distributed across the molecule and identifying regions of high or low electron density that are key to its chemical interactions. For instance, in a study on the related molecule 4-fluorobenzaldehyde (B137897), DFT calculations were successfully used to determine its structural parameters and vibrational modes. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| C-F | ~1.35 Å | |
| C-O (ether) | ~1.37 Å | |
| Bond Angle | C-C-H (aldehyde) | ~121° |
| C-C-O (ether) | ~118° | |
| Dihedral Angle | O=C-C=C | ~180° (planar) |
Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It is generated from the results of electronic structure calculations (like DFT) and is color-coded to show regions of positive and negative electrostatic potential.
For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring would likely show positive potential (blue), marking them as sites for potential nucleophilic interaction. The fluorine and ether oxygen atoms would also exhibit negative potential. This analysis is crucial for understanding how the molecule will interact with other molecules, such as receptors or reactants.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would pinpoint the locations of the HOMO and LUMO. The HOMO is likely to be distributed over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is expected to be centered on the electron-withdrawing aldehyde group.
Table 2: Predicted FMO Properties for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and contains hypothetical data.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, which corresponds closely to Lewis structures.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While geometry optimization finds the lowest energy structure, a molecule is not static. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility of this compound. By simulating the molecule's behavior at a given temperature, MD can explore the different shapes (conformations) it can adopt and how it might interact with its environment, such as a solvent or a biological target. This is particularly useful for understanding the dynamic behavior of the cyclopropoxy group, which can adopt various orientations.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. For this compound, calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values can then be compared to experimental spectra to aid in peak assignment.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C=O bond or the bending of C-H bonds. A study on 4-fluorobenzaldehyde demonstrated that DFT calculations could accurately predict its vibrational spectrum. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Aldehyde) | Stretch | ~1705 |
| C-F | Stretch | ~1230 |
| C-O-C (Ether) | Asymmetric Stretch | ~1250 |
| Aromatic C=C | Stretch | ~1600 |
Note: This table is illustrative and contains hypothetical data based on typical values.
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry is a powerful tool for studying how chemical reactions occur. For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, theoretical modeling can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state—the highest energy point along the reaction coordinate.
By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is related to the reaction rate. For example, in a study on the reaction of 4-fluorobenzaldehyde with other reagents, the mechanism was proposed to proceed through a specific transition state. mdpi.com Similar modeling for this compound could predict its reactivity in various chemical transformations.
Applications in Advanced Organic Synthesis Research
Role as a Versatile Building Block for Complex Chemical Architectures
3-Cyclopropoxy-4-fluorobenzaldehyde serves as a key starting material for the synthesis of a wide array of complex organic molecules. The aldehyde functional group provides a reactive handle for a multitude of transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensation reactions, to form carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom at the C4 position and the cyclopropoxy group at the C3 position significantly influences the reactivity of the aromatic ring, enabling selective functionalization.
The electron-withdrawing nature of the aldehyde and the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of diverse substituted benzaldehyde (B42025) derivatives. These derivatives can then be further elaborated into more complex structures.
For instance, the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with β-ketonitriles, followed by a nucleophilic aromatic substitution of the fluorine atom, has been developed as a three-component reaction. mdpi.com This methodology allows for the efficient one-pot synthesis of 4-aminobenzylidene derivatives of β-ketonitriles, which are valuable intermediates in medicinal chemistry. mdpi.com The initial Knoevenagel condensation is followed by the SNAr process, where the fluorine atom is displaced by a cyclic secondary amine. mdpi.com This sequence is favored because the condensation product is more reactive towards SNAr than the starting 4-fluorobenzaldehyde due to the strong electron-withdrawing effect of the newly formed group. mdpi.com
The versatility of this building block is further demonstrated by its use in the synthesis of heterocyclic compounds. The aldehyde can participate in cyclization reactions with various bifunctional reagents to construct rings containing nitrogen, oxygen, and sulfur. The resulting fluorinated and cyclopropoxy-substituted heterocyclic scaffolds are of significant interest in drug discovery and materials science.
Intermediacy in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for various MCRs due to its reactive aldehyde group and the potential for subsequent functionalization of the aromatic ring.
One notable application is in the Ugi and Passerini reactions. In the Ugi four-component reaction, an aldehyde (such as this compound), an amine, a carboxylic acid, and an isocyanide react to form a α-acylamino carboxamide. The resulting product incorporates the 3-cyclopropoxy-4-fluorophenyl moiety, providing a rapid route to complex molecules with potential biological activity.
Furthermore, the development of new MCRs involving fluorinated benzaldehydes is an active area of research. A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been established. mdpi.com This reaction proceeds via a Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom, yielding highly functionalized products in a single step. mdpi.com The efficiency and high yields of this process highlight the potential of this methodology for creating diverse molecular libraries for screening purposes. mdpi.com
| Reaction Type | Reactants | Product | Significance |
| Knoevenagel-SNAr | β-ketonitriles, 4-fluorobenzaldehyde, cyclic secondary amines | 4-aminobenzylidene derivatives of β-ketonitriles | One-pot formation of C-N and C=C bonds with high efficiency. mdpi.com |
Catalyst Development and Mechanistic Studies Involving Aldehyde and Aromatic Fluorine Reactivity
The distinct reactivity of the aldehyde and the carbon-fluorine bond in this compound makes it a valuable tool in the development of new catalytic systems and for probing reaction mechanisms. The aldehyde group can coordinate to metal centers, enabling a wide range of catalytic transformations, including asymmetric synthesis.
The fluorine atom, on the other hand, allows for the study of C-F bond activation, a challenging but highly desirable transformation in organic synthesis. Catalysts are being developed to selectively activate the C-F bond for cross-coupling reactions, providing access to a broader range of functionalized aromatic compounds.
Mechanistic studies often employ fluorinated substrates like this compound to understand the electronic effects of fluorine on reaction rates and selectivities. For instance, in the three-component reaction of β-ketonitriles, 4-fluorobenzaldehyde, and secondary amines, experimental evidence suggests that the Knoevenagel condensation precedes the nucleophilic aromatic substitution. mdpi.com It was observed that the substitution of the fluorine atom in 4-fluorobenzaldehyde is significantly slower than the condensation reaction, indicating that the condensation product is a more reactive intermediate for the SNAr step. mdpi.com
Green Chemistry Approaches in the Synthesis and Application of Fluorinated Benzaldehydes
The principles of green chemistry are increasingly being applied to the synthesis and use of chemical compounds to minimize environmental impact. The development of sustainable methods for preparing and utilizing fluorinated benzaldehydes like this compound is an area of active research.
One key aspect is the use of environmentally benign solvents. Water, being non-toxic and readily available, is an ideal solvent for many organic reactions. nih.gov The development of synthetic routes that can be performed in water or other green solvents is a major goal. nih.gov For instance, the use of water as a solvent in the synthesis of imidazole-based hybrids has been shown to be an effective and eco-friendly approach. nih.gov
Another green chemistry strategy is the use of energy-efficient reaction conditions, such as microwave-assisted organic synthesis. nih.gov Microwave heating can significantly reduce reaction times and improve yields, leading to a more sustainable process. nih.gov Furthermore, the use of earth-abundant metal catalysts, such as copper nanoparticles, is preferred over precious metal catalysts. nih.gov
Interdisciplinary Research Perspectives on 3 Cyclopropoxy 4 Fluorobenzaldehyde Scaffolds
Explorations in Medicinal Chemistry Intermediates
The structural motifs present in 3-Cyclopropoxy-4-fluorobenzaldehyde are frequently found in biologically active molecules, making it a valuable building block for the synthesis of new therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl (B3062369) group can introduce conformational rigidity and improve physicochemical properties. bohrium.com The aldehyde functionality serves as a key handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
The this compound scaffold is a precursor for a diverse range of heterocyclic and other compounds with potential therapeutic applications.
Antiviral Scaffolds: The synthesis of novel nucleoside and non-nucleoside analogues is a cornerstone of antiviral drug discovery. researchgate.netnih.gov The cyclopropyl moiety, in particular, is a component of several antiviral agents. nih.gov For instance, the synthesis of C-fluoro-branched cyclopropyl nucleosides has been explored for their antiviral activity. nih.gov The 4-fluorobenzaldehyde (B137897) core can be utilized in the synthesis of various heterocyclic systems that may exhibit antiviral properties. nih.gov While direct studies on antiviral compounds derived from this compound are not extensively documented, its structural elements suggest its utility in creating new antiviral candidates.
Anti-inflammatory Scaffolds: The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. nih.govnih.govmdpi.com Derivatives of 4-fluorobenzamide (B1200420) have been investigated as promising anti-inflammatory and analgesic agents. researchgate.netdntb.gov.ua The synthesis of various heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, from aromatic aldehydes has been shown to yield molecules with significant anti-inflammatory activity, often through the inhibition of enzymes like COX-1/COX-2 and LOX. mdpi.com The this compound scaffold could serve as a starting point for the synthesis of new anti-inflammatory compounds, potentially leading to derivatives with improved efficacy and safety profiles.
Antimicrobial Scaffolds: The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. nih.govnih.gov Substituted benzaldehydes and their derivatives have been systematically studied for their antimicrobial properties. researchgate.netekb.egjournal-jop.org The presence of halogen substituents on the benzene (B151609) ring can dramatically influence the antimicrobial activity of these compounds. researchgate.net Furthermore, amide derivatives containing a cyclopropane (B1198618) ring have been designed and synthesized, with some showing moderate to excellent activity against various bacterial and fungal strains. nih.gov Therefore, this compound is a promising precursor for the synthesis of novel antimicrobial agents.
Antitumor Scaffolds: Many anticancer agents are heterocyclic compounds, and aromatic aldehydes are key intermediates in their synthesis. purdue.edunih.gov For example, quinoline (B57606) derivatives, which can be synthesized from substituted benzaldehydes, have shown effectiveness against various cancer cell lines. purdue.edunih.govjptcp.comrsc.org The PIM-1 kinase, a target in prostate cancer, has been inhibited by 2,5-disubstituted 1,3,4-oxadiazoles, which can be synthesized from appropriate aldehyde precursors. nih.govnih.govresearchgate.net The unique substitution pattern of this compound could be exploited to generate novel antitumor scaffolds with enhanced potency and selectivity.
Table 1: Potential Biological Activities of Scaffolds Derived from this compound
| Biological Activity | Potential Scaffold Type | Rationale |
|---|---|---|
| Antiviral | Nucleoside and Non-nucleoside Analogues | Cyclopropyl and fluoro-moieties are present in known antiviral drugs. nih.govnih.gov |
| Anti-inflammatory | 1,2,4-Triazoles, Benzamides | Fluorobenzamide derivatives and triazoles from aldehydes show anti-inflammatory properties. researchgate.netmdpi.comdntb.gov.ua |
| Antimicrobial | Amides, Thiadiazoles | Substituted benzaldehydes and cyclopropane amides exhibit antimicrobial activity. nih.govresearchgate.netjournal-jop.org |
| Antitumor | Quinolines, Oxadiazoles | Aldehydes are precursors to heterocyclic antitumor compounds like quinoline and oxadiazole derivatives. purdue.edunih.govnih.gov |
The specific structural features of this compound make it an attractive precursor for the design of ligands that can interact with biological receptors and enzymes. The aldehyde group allows for its incorporation into larger molecules through reactions such as condensation, reductive amination, and the formation of Schiff bases, enabling the synthesis of a wide array of potential ligands. purdue.edubeilstein-journals.org
The cyclopropoxy group can act as a conformationally restricted bioisostere for other functional groups, potentially leading to higher binding affinity and selectivity for a target protein. bohrium.com The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, further enhancing ligand-receptor interactions. These properties make this compound a valuable tool for medicinal chemists in the rational design of new drugs and chemical probes for studying biological systems.
Contributions to Agrochemical Research and Development
The search for new, effective, and environmentally benign pesticides is a constant endeavor in agrochemical research. nih.govscispace.com Substituted benzaldehydes are important intermediates in the synthesis of a variety of agrochemicals.
The unique substitution pattern of this compound makes it a candidate for the synthesis of specialty agrochemicals. The combination of the cyclopropyl ring and the fluorine atom can lead to compounds with desirable properties for agricultural applications, such as enhanced efficacy, altered spectrum of activity, and improved metabolic stability in plants and soil. While specific examples of its use are not widely reported, the known reactivity of the aldehyde group allows for its conversion into a wide range of functional groups commonly found in pesticides.
The discovery of new agrochemical leads often involves the synthesis and screening of large libraries of compounds. The this compound scaffold can serve as a starting point for the generation of such libraries. By systematically modifying the aldehyde group and introducing other substituents, researchers can explore the structure-activity relationships and identify new chemical entities with promising herbicidal, fungicidal, or insecticidal properties. The development of novel pesticides is crucial for managing resistance and ensuring food security. nih.govscispace.com
Applications in Materials Science Research
While the primary focus of research on this compound has been in the life sciences, its unique chemical structure also suggests potential applications in materials science. The aldehyde functionality can participate in polymerization reactions and can be used to modify the surface of materials. The presence of the fluorine atom can impart desirable properties such as thermal stability and hydrophobicity to polymers and other materials. The cyclopropyl group can influence the packing and morphology of molecular materials. Although this area remains largely unexplored, the versatility of this compound as a chemical intermediate suggests that it could find applications in the development of new polymers, liquid crystals, or other functional materials.
Precursors for Polymer Synthesis (e.g., Poly(azomethine)s)
The molecular architecture of this compound, featuring a reactive aldehyde group, a fluorine atom, and a cyclopropoxy substituent, positions it as a compelling monomer for the synthesis of advanced polymers. Of particular interest is its potential as a precursor for poly(azomethine)s, also known as polyimines or Schiff-base polymers. These polymers are characterized by the (-CH=N-) linkage in their backbone and are noted for their semiconducting and photophysical properties. nih.govrsc.org
The synthesis of poly(azomethine)s typically involves a polycondensation reaction between a dialdehyde (B1249045) and a diamine. In this context, this compound could be reacted with various aromatic diamines to yield novel poly(azomethine)s. The presence of the fluorine atom and the cyclopropoxy group on the benzaldehyde (B42025) moiety is expected to impart unique characteristics to the resulting polymers. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the polymer, influencing its energy levels and charge transport capabilities. rsc.orgnih.gov The cyclopropoxy group, a small, strained ring, can affect the polymer's solubility, thermal stability, and morphology.
The general synthetic route for preparing poly(azomethine)s from this compound would involve the condensation with a diamine, such as p-phenylenediamine (B122844) or 4,4'-diaminodiphenyl ether, often in the presence of an acid catalyst. nih.gov The reaction is typically carried out in a suitable solvent, and the resulting polymer can be isolated by precipitation.
Table 1: Potential Diamine Co-monomers for Poly(azomethine) Synthesis with this compound This table presents hypothetical data based on common diamines used in poly(azomethine) synthesis.
| Diamine Co-monomer | Chemical Structure | Expected Polymer Properties |
| p-Phenylenediamine | C₆H₄(NH₂)₂ | High thermal stability, rigid polymer backbone, potentially lower solubility. |
| 4,4'-Diaminodiphenyl ether | O(C₆H₄NH₂)₂ | Increased flexibility and solubility due to the ether linkage, good film-forming properties. |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | C₂₇H₂₆N₂O₂ | Enhanced solubility and processability due to the bulky isopropylidene group. nih.gov |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) | C₂₇H₂₀F₆N₂O₂ | Improved solubility and thermal stability from the hexafluoroisopropylidene group. nih.gov |
The resulting polymers would be candidates for a range of applications where semiconducting and light-emitting properties are desired. Further research would be needed to fully characterize these novel materials and explore their full potential.
Intermediates for Organic Electronic Materials (e.g., OLEDs)
The unique electronic and structural features of this compound make it a promising intermediate for the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). In OLEDs, the precise tuning of the energy levels (HOMO and LUMO) of the organic materials is crucial for efficient charge injection, transport, and recombination, ultimately leading to light emission. google.comgoogle.com
The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular structures designed for specific functions within an OLED. For instance, it can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form vinyl-substituted aromatics, which are common building blocks for conjugated polymers and small molecules used in OLEDs.
The presence of the electron-withdrawing fluorine atom is particularly significant. Fluorination is a well-established strategy in the design of organic electronic materials to lower both the HOMO and LUMO energy levels of a molecule. rsc.orgnih.gov This can lead to improved air stability and better energy level alignment with other materials in an OLED stack, facilitating more efficient charge injection and transport. The cyclopropoxy group, while less commonly studied in this context, could influence the solid-state packing and morphology of the final material, which are critical factors for achieving high device performance.
Table 2: Predicted Electronic Properties of Hypothetical OLED Materials Derived from this compound This table presents hypothetical data based on general trends observed for similar fluorinated and alkoxy-substituted aromatic compounds.
| Hypothetical Derivative | Potential Role in OLED | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Color |
| Distyrylbenzene derivative | Emissive Layer | -5.6 | -2.8 | Blue-Green |
| Triphenylamine-containing imine | Hole Transport Layer | -5.3 | -2.5 | - |
| Oxadiazole-containing molecule | Electron Transport Layer | -6.2 | -2.9 | - |
Derivatives of this compound could be explored as emitters, hosts, or charge-transport materials in OLEDs. For example, by reacting it with suitable aromatic amines, fluorescent or phosphorescent emitters with tailored emission colors could be synthesized. Furthermore, its incorporation into larger, more complex molecular architectures could lead to the development of bipolar host materials capable of efficiently transporting both holes and electrons.
Development of Optoelectronic Materials
The combination of a fluorinated aromatic ring and an alkoxy substituent in this compound provides a strong foundation for the development of a wide range of optoelectronic materials beyond just OLEDs. The interplay between the electron-withdrawing nature of the fluorine atom and the potential electron-donating character of the cyclopropoxy group can lead to materials with interesting photophysical properties, such as solvatochromism and aggregation-induced emission (AIE).
The aldehyde functionality allows for the straightforward synthesis of various derivatives through condensation reactions with compounds containing active methylene (B1212753) groups or amino groups. This versatility enables the creation of a library of materials with systematically tuned optical and electronic properties.
For instance, Knoevenagel condensation with malononitrile (B47326) or its derivatives could yield push-pull chromophores with strong intramolecular charge transfer (ICT) character. These materials often exhibit large Stokes shifts and could be candidates for applications in fluorescent probes and sensors. Similarly, the synthesis of azine derivatives through reaction with hydrazine (B178648) could lead to materials with interesting redox and photoluminescent behavior.
Table 3: Potential Optoelectronic Applications of Materials Derived from this compound This table outlines hypothetical applications based on the functional groups and expected properties of derivatives.
| Derivative Class | Synthetic Route | Potential Application | Key Expected Property |
| Stilbene Derivatives | Wittig or Horner-Wadsworth-Emmons Reaction | Non-linear optics, organic lasers | High two-photon absorption cross-section |
| Schiff Base Complexes | Condensation with amino-phenols/anilines | Chemsensors | Fluorescence quenching/enhancement upon ion binding |
| Cyanovinyl Derivatives | Knoevenagel Condensation | Dye-sensitized solar cells (DSSCs) | Strong absorption in the visible spectrum |
| Chalcones | Claisen-Schmidt Condensation | Optical limiting | Reverse saturable absorption |
The development of polymers from this compound, such as poly(azomethine)s or polymers derived from Wittig-type reactions, could lead to processable materials for thin-film transistors (TFTs) and photovoltaics. The fluorine substitution is known to enhance the electron-accepting properties of conjugated polymers, which can be beneficial for n-type or ambipolar charge transport in TFTs and for creating a suitable energy offset in the active layer of organic solar cells. nih.gov The cyclopropoxy group may further influence the polymer's solubility and film-forming characteristics, which are crucial for device fabrication.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-cyclopropoxy-4-fluorobenzaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-fluoro-3-hydroxybenzaldehyde with cyclopropanol derivatives. For example, Mitsunobu conditions (e.g., DIAD, PPh₃) or alkylation using cyclopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) are common . Optimization of reaction time (18–24 hours) and temperature (80–120°C) is critical to minimize side products. Monitor progress via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. How can I confirm the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR peaks with literature data for fluorinated benzaldehydes (e.g., δ ~10 ppm for aldehyde proton, δ 4.0–4.5 ppm for cyclopropoxy protons) .
- HPLC-MS : LiChrosorb® RP-8 columns (10 µm) with UV detection at 254 nm and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~194.2) .
- Elemental Analysis : Verify C, H, O, F content within ±0.3% theoretical values .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but freely soluble in ethanol, DCM, and DMSO. For stability testing, store solutions in anhydrous solvents under nitrogen at 0–6°C to prevent aldehyde oxidation . Use UV-Vis spectroscopy (λmax ~280 nm) to monitor degradation over time .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in cyclopropoxy substitution?
- Methodological Answer : Regioselectivity depends on steric/electronic factors. For example, bulky bases (e.g., DBU) favor substitution at the 3-position over the 4-fluorine. DFT calculations (B3LYP/6-31G*) can predict transition-state energies for competing pathways . Validate experimentally via kinetic studies under varying temperatures (60–120°C) and catalyst loads (e.g., Pd(OAc)₂ for cross-coupling variants) .
Q. How to resolve contradictory data in catalytic oxidation byproducts?
- Methodological Answer : Contradictions may arise from impurities or side reactions (e.g., overoxidation to carboxylic acids). Use GC-MS to identify trace byproducts and optimize reaction quenching (e.g., NaHSO₃ for aldehyde protection). Cross-validate with independent methods (e.g., IR for carbonyl groups, 1680–1720 cm⁻¹) .
Q. What computational models predict reactivity in fluorinated benzaldehyde derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR studies can correlate substituent effects (e.g., cyclopropoxy vs. methoxy) with electronic parameters (Hammett σ constants). Solvent effects are modeled via COSMO-RS, while Fukui indices identify electrophilic sites for nucleophilic attacks .
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer : Perform SAR studies by modifying the cyclopropoxy group (e.g., introducing electron-withdrawing substituents) or fluorination patterns. Assess cytotoxicity via MTT assays (IC₅₀) and ADMET properties (e.g., LogP via shake-flask method, metabolic stability in liver microsomes) .
Q. How to address hygroscopicity in solid-state formulations?
- Methodological Answer : Lyophilize the compound with cryoprotectants (e.g., trehalose) or use anhydrous crystallization (e.g., from toluene/hexane). Characterize hygroscopicity via dynamic vapor sorption (DVS) and stabilize with desiccants (e.g., silica gel in storage vials) .
Q. What strategies mitigate aldehyde reactivity in vivo studies?
- Methodological Answer : Use prodrug approaches (e.g., acetal or Schiff base derivatives) to protect the aldehyde group. Validate release kinetics in PBS (pH 7.4) and plasma stability via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
